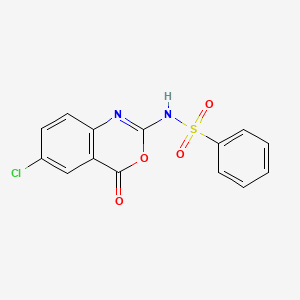
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring fused with a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide typically involves the cyclization of anthranilic acid derivatives with sulfonamide precursors. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine to form the benzoxazine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aniline, piperidine, and other amines . Reaction conditions often involve the use of solvents such as chloroform or ethanol and catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives and sulfonamide compounds. These products can exhibit different chemical and biological properties depending on the substituents introduced during the reactions.
Aplicaciones Científicas De Investigación
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and resins.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-2-furanyl)methylacetamide
- 2-(3-Nitrophenyl)-3,1-benzoxazin-4-one
- 2-(3-Thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester
Uniqueness
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and sulfonamide groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Número CAS |
116445-92-2 |
|---|---|
Fórmula molecular |
C14H9ClN2O4S |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
N-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClN2O4S/c15-9-6-7-12-11(8-9)13(18)21-14(16-12)17-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Clave InChI |
KGMGHHDDTVUDCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


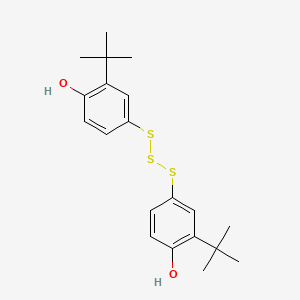
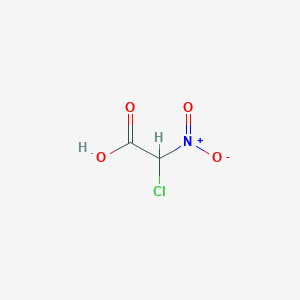

![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/structure/B14287129.png)
![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)
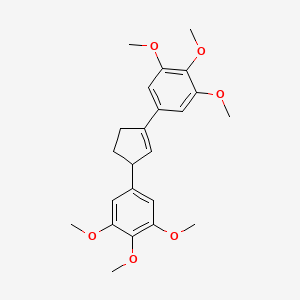
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
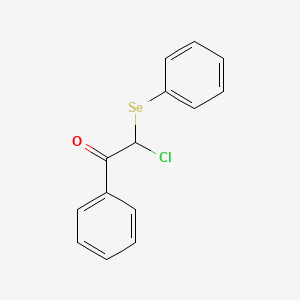
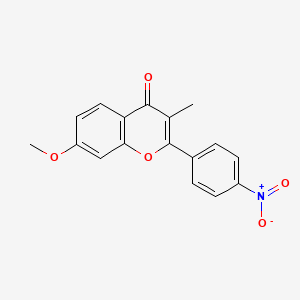

![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

